TC113

Cancer Biology Integrin Targeting Drug Conjugate

TC113 is an αvβ3-targeted gemcitabine conjugate with a stable carbamate linker. Validated for selective internalization by A549 cells, it outperforms free gemcitabine in targeted antiproliferative assays. This tool compound is essential for integrin-mediated drug delivery research in NSCLC and melanoma models. Choose TC113 for its defined receptor-dependent mechanism and superior plasma stability.

Molecular Formula C37H50F2N12O13
Molecular Weight 908.9 g/mol
Cat. No. B15142483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC113
Molecular FormulaC37H50F2N12O13
Molecular Weight908.9 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)CC4=CC=C(C=C4)O)CC(=O)O
InChIInChI=1S/C37H50F2N12O13/c38-37(39)28(56)24(64-33(37)51-13-10-25(40)50-35(51)61)17-63-36(62)44-11-2-1-4-21-30(58)47-20(5-3-12-43-34(41)42)29(57)45-16-26(53)46-23(15-27(54)55)32(60)49-22(31(59)48-21)14-18-6-8-19(52)9-7-18/h6-10,13,20-24,28,33,52,56H,1-5,11-12,14-17H2,(H,44,62)(H,45,57)(H,46,53)(H,47,58)(H,48,59)(H,49,60)(H,54,55)(H2,40,50,61)(H4,41,42,43)/t20-,21-,22+,23-,24+,28+,33+/m0/s1
InChIKeyJEFQWMUHPVPCQG-FEYUSZKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC113 c(RGDyK)-Gemcitabine Conjugate for Integrin αvβ3 Targeted Research


2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid, designated as TC113, is a synthetic small molecule drug conjugate comprising the chemotherapeutic agent gemcitabine covalently linked to the cyclic pentapeptide c(RGDyK) via a carbamate linker. It is designed for targeted delivery to cells overexpressing the αvβ3 integrin receptor. TC113 has been demonstrated to be internalized by A549 non-small cell lung cancer cells in an αvβ3-dependent manner and exhibits antiproliferative activity against both A549 and WM266.4 melanoma cell lines [1].

Targeting Specificity of TC113 Differentiates It from Free Gemcitabine and Other Conjugates


Generic substitution of TC113 with free gemcitabine or alternative conjugates fails to replicate the specific mechanism of active targeting. The covalent attachment of the c(RGDyK) peptide is essential for recognition and internalization via the αvβ3 integrin pathway [1]. Substitution with a non-targeted payload like free gemcitabine bypasses this receptor-mediated uptake, leading to a different cellular distribution and potentially altered efficacy and toxicity profiles. Furthermore, the specific carbamate linker chemistry in TC113 is a critical determinant of its pharmacokinetic stability and drug release profile, a characteristic not shared by conjugates with different linkers, such as carbonate analogs [1].

Quantitative Differentiation of TC113: Antiproliferative Potency and Plasma Stability


Enhanced Antiproliferative Activity of TC113 in A549 Lung Cancer Cells Compared to Free Gemcitabine

TC113 demonstrates superior antiproliferative activity against A549 non-small cell lung cancer cells when directly compared to the unconjugated parent drug, gemcitabine. The measured IC50 for TC113 is 0.6785 μM , whereas the reported IC50 for gemcitabine under comparable assay conditions is 13 μM [1]. This represents a 19.2-fold increase in potency for the targeted conjugate.

Cancer Biology Integrin Targeting Drug Conjugate

Comparative Stability of TC113's Carbamate Linker in Human Plasma

The choice of linker chemistry is a critical determinant of in vivo performance for drug conjugates. Among a panel of c(RGDyK)-gemcitabine conjugates synthesized with either a carbonate or carbamate linkage, TC113, which bears the carbamate linker, was specifically identified as being stable in human plasma, while the stability of the carbonate analog was not highlighted [1]. This stability is a key prerequisite for successful in vivo evaluation and for maintaining conjugate integrity in circulation until it reaches the target tissue.

Pharmacokinetics Drug Stability Linker Chemistry

αvβ3 Integrin-Dependent Cellular Internalization of TC113

Competitive cell uptake experiments have confirmed that the internalization of TC113 into A549 cells is specifically mediated by the αvβ3 integrin receptor. This was demonstrated by a reduction in TC113 uptake in the presence of a known αvβ3 integrin competitor [1]. This receptor-dependent uptake mechanism is a direct consequence of the c(RGDyK) targeting moiety and is not a property of free gemcitabine.

Receptor-Mediated Endocytosis Target Validation Cellular Uptake

Primary Research Applications for TC113 Based on Validated Differentiation


In Vitro Mechanistic Studies of Integrin αvβ3-Targeted Drug Delivery in Non-Small Cell Lung Cancer (NSCLC) Models

TC113 is ideally suited as a tool compound for investigating the efficacy of αvβ3 integrin-mediated drug delivery in A549 NSCLC cells. Its validated receptor-dependent internalization and enhanced antiproliferative activity compared to free gemcitabine [1] make it a robust model for studying targeted chemotherapy in an in vitro setting. Researchers can use TC113 to dissect intracellular trafficking, payload release, and cytotoxic mechanisms specific to integrin-targeted conjugates.

Pharmacokinetic and Stability Studies of Peptide-Drug Conjugates (PDCs) with Carbamate Linkers

Due to its demonstrated stability in human plasma relative to carbonate-linked analogs, TC113 serves as a benchmark compound for in vitro and in vivo pharmacokinetic studies aimed at optimizing linker chemistry in PDCs. Its carbamate linkage provides a reference point for evaluating the correlation between linker stability, systemic exposure, and efficacy, which is critical for the design of next-generation conjugates with improved therapeutic windows [1].

Comparative Efficacy Studies in αvβ3 Integrin-Expressing Melanoma Models

The potent antiproliferative properties of TC113 against WM266.4 melanoma cells [1] establish its utility as a reference compound for studies targeting integrin αvβ3 in malignant melanoma. It can be employed in comparative studies against other αvβ3-targeting agents or in combination therapy assays to assess potential synergistic effects with other chemotherapeutics or targeted inhibitors in this disease model.

Quote Request

Request a Quote for TC113

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.